3-Chlorobalipramine-d6 Maleate
CAS No.:
Cat. No.: VC0199989
Molecular Formula: C₂₃H₁₉D₆ClN₂O₄
Molecular Weight: 434.95
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₁₉D₆ClN₂O₄ |
---|---|
Molecular Weight | 434.95 |
Introduction
Chemical Identity and Structure
Basic Identification
3-Chlorobalipramine-d6 Maleate is identified by the Chemical Abstracts Service (CAS) number 2095-42-3. This compound is classified under the broader category of antihistamines with specific deuterium labeling, making it a specialized analytical standard .
Chemical Structure and Properties
The chemical name of the compound is (Z)-but-2-enedioic acid;3-(2-chlorobenzo[b]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, indicating its complex structure with specific deuterium placement . It features a chlorobenzazepin core with deuterated methyl groups attached to the nitrogen atom. The molecular formula is C₂₃H₁₉D₆ClN₂O₄, with the D₆ notation indicating the presence of six deuterium atoms replacing six hydrogen atoms in the structure .
Property | Value |
---|---|
Molecular Formula | C₂₃H₁₉D₆ClN₂O₄ |
Molecular Weight | 434.95 g/mol |
CAS Number | 2095-42-3 |
Physical State | Solid |
Deuteration | 6 deuterium atoms (methyl groups) |
The maleate salt form of this compound enhances its stability and solubility compared to the free base, making it more suitable for analytical applications and longer shelf life.
Synthesis and Production Methods
Synthetic Approaches
Analytical Applications
Role as an Internal Standard
The primary application of 3-Chlorobalipramine-d6 Maleate is as an internal standard in analytical chemistry, particularly in the quantification of chlorpheniramine in various matrices. The deuterium labeling provides a mass difference that allows for distinction from the non-deuterated compound during mass spectrometric analysis, while maintaining nearly identical chemical behavior .
Advantages in Analytical Methods
Several advantages make this compound valuable in analytical settings:
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Chemical behavior nearly identical to non-deuterated chlorpheniramine
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Sufficient mass difference for clear separation in mass spectrometry
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Enhanced stability due to the maleate salt form
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Resistance to hydrogen-deuterium exchange under analytical conditions
Pharmacological Properties
Relationship to Chlorpheniramine
While primarily used as an analytical standard, 3-Chlorobalipramine-d6 Maleate shares the basic pharmacological profile of chlorpheniramine. The parent compound is a first-generation antihistamine that antagonizes the H₁ histamine receptor, thereby reducing allergic responses.
Effect of Deuteration on Pharmacology
Supplier | Product Code | Package Size | Price (if available) |
---|---|---|---|
EvitaChem | EVT-12559267 | Not specified | Not specified |
CymitQuimica | TR-C364602 | 75 mg | 16,483.00 € |
RRK Chem | TCC364602 | Not specified | Not specified |
Cerilliant/Sigma-Aldrich | Related products | 1 mL (100 μg/mL) | Not specified |
The substantial pricing reflects the specialized nature of the compound and the complex synthesis process required to produce deuterated compounds with high isotopic purity .
Quality Specifications
Commercial preparations of 3-Chlorobalipramine-d6 Maleate typically adhere to stringent quality specifications:
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Chemical purity: >95% as determined by HPLC
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Isotopic purity: >98% for deuterium incorporation
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Certified reference material status for analytical applications
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Comprehensive analytical documentation including NMR and mass spectrometry data
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